(1S)-1-(2-fluoro-3-methoxyphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2-fluoro-3-methoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an amine group attached to an ethan-1-amine backbone. The stereochemistry of the compound is specified by the (1S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-fluoro-3-methoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-3-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to an amine through a series of reactions, including the formation of an intermediate imine, followed by reduction to the amine using a suitable reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysis: The use of transition-metal catalysts to facilitate the reduction and amination steps.
Solvent Selection: The choice of solvents that enhance the solubility of reactants and products, such as organic solvents like ethanol or methanol.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-fluoro-3-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-(2-fluoro-3-methoxyphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(2-fluoro-3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-fluoro-3-methoxyphenyl)ethan-1-amine: The enantiomer of the compound with the (1R) configuration.
(1S)-1-(2-chloro-3-methoxyphenyl)ethan-1-amine: A similar compound with a chlorine atom instead of a fluorine atom.
(1S)-1-(2-fluoro-3-hydroxyphenyl)ethan-1-amine: A similar compound with a hydroxy group instead of a methoxy group.
Uniqueness
(1S)-1-(2-fluoro-3-methoxyphenyl)ethan-1-amine is unique due to the specific combination of the fluorine atom and methoxy group on the phenyl ring, along with the (1S) stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6H,11H2,1-2H3/t6-/m0/s1 |
InChI Key |
KACDKCFGMFKABP-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)OC)F)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.